WEHI-539

Descripción

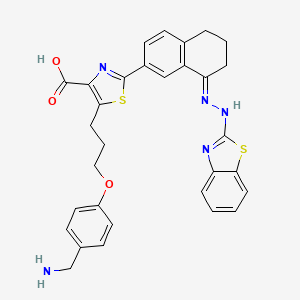

Structure

3D Structure

Propiedades

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWZKPAXZBYEH-JWHWKPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744277 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431866-33-9 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WEHI-539: A Deep Dive into its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). We will delve into its molecular interactions, the signaling pathways it modulates, and the key experimental methodologies used to characterize its activity.

Core Mechanism: Selective Inhibition of Bcl-xL

This compound is a small molecule that was developed through structure-guided design to specifically target the BH3-binding groove of Bcl-xL.[1] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins, which act as sentinels for cellular stress and damage. By occupying this critical pocket, this compound mimics the action of these pro-apoptotic proteins, competitively inhibiting the binding of Bcl-xL to its pro-apoptotic counterparts, primarily Bak and Bax.[2]

The binding of this compound to Bcl-xL is characterized by high affinity and selectivity. This specificity is crucial as it minimizes off-target effects on other anti-apoptotic Bcl-2 family members like Bcl-2 and Mcl-1, which can be critical for the survival of healthy cells.[3] The high affinity of this compound for Bcl-xL ensures potent inhibition at nanomolar concentrations.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of Bcl-xL by this compound initiates a cascade of events that ultimately leads to programmed cell death, or apoptosis. The key steps in this pathway are outlined below:

-

Disruption of Bcl-xL/Pro-Apoptotic Protein Complexes: In healthy cells, Bcl-xL sequesters pro-apoptotic effector proteins like Bak and Bax, preventing them from oligomerizing and inducing apoptosis. This compound binds to the BH3-binding groove of Bcl-xL, causing a conformational change that leads to the release of Bak and Bax.

-

Activation and Oligomerization of Bak and Bax: Once liberated, Bak and Bax undergo a conformational change, leading to their activation and subsequent oligomerization within the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bak and Bax form pores in the outer mitochondrial membrane, a critical event known as MOMP. This permeabilization disrupts the integrity of the mitochondria.

-

Release of Cytochrome c and Other Pro-Apoptotic Factors: The pores created by Bak and Bax allow for the release of cytochrome c and other pro-apoptotic factors, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm.[2]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified in various biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Target | Cell Line/System | Reference |

| IC50 | 1.1 nM | Biochemical Assay | Bcl-xL | Cell-free | [3][4][5][6] |

| Kd | 0.6 nM | Biochemical Assay | Bcl-xL | Cell-free | [4] |

| Kd | 1.4 nM | Direct binding assay by SPR | Bcl-xL | Cell-free | [7] |

| EC50 | 0.48 µM | Cell-based Assay | Bcl-xL | MCL-1 deficient MEFs | [4] |

| Selectivity | >400-fold | Biochemical Assay | Bcl-xL vs. Mcl-1, A1 | Cell-free | [3] |

| Selectivity | >500-fold | Biochemical Assay | Bcl-xL vs. Bcl-2 | Cell-free | [3] |

| Selectivity | >550-fold | Direct binding assay by SPR | Bcl-xL vs. Bcl-w, Mcl-1, A1 | Cell-free | [7] |

| Selectivity | >750-fold | Direct binding assay by SPR | Bcl-xL vs. Bcl-2 | Cell-free | [7] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Bcl-xL Binding Affinity Assay (AlphaScreen)

This assay quantifies the ability of this compound to disrupt the interaction between Bcl-xL and a BH3-only peptide (e.g., from Bim).

-

Materials:

-

Recombinant His-tagged Bcl-xL protein

-

Biotinylated Bim BH3 peptide

-

Nickel Chelate Donor Beads (PerkinElmer)

-

Streptavidin Acceptor Beads (PerkinElmer)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5, 5 mM DTT, 0.1 mg/mL casein, 0.05% Tween 20)

-

This compound or other test compounds

-

384-well white opaque microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add His-tagged Bcl-xL and biotinylated Bim BH3 peptide to each well at a final concentration of 10-20 nM each.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Prepare a mixture of Nickel Chelate Donor Beads and Streptavidin Acceptor Beads in assay buffer (final concentration of 10-20 µg/mL each).

-

Add the bead mixture to each well in the dark.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the binding inhibition.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

-

Materials:

-

Bcl-xL dependent cell line (e.g., H146 small cell lung cancer cells or MCL-1 deficient MEFs)

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear or opaque-walled microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the old medium and add the medium containing the serially diluted this compound or vehicle control to the cells.

-

Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

-

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Bcl-xL/Bak Interaction

This technique is used to demonstrate that this compound disrupts the interaction between Bcl-xL and its pro-apoptotic binding partners within the cell.

-

Materials:

-

Cells expressing endogenous or overexpressed Bcl-xL and Bak (e.g., MEFs)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Bcl-xL for immunoprecipitation

-

Antibody against Bak for immunoblotting

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

-

Incubate a portion of the lysate with the anti-Bcl-xL antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Bak antibody to detect the amount of Bak that was co-immunoprecipitated with Bcl-xL.

-

A decrease in the Bak signal in the this compound-treated sample compared to the control indicates disruption of the Bcl-xL/Bak interaction.

-

Experimental Workflow

A typical workflow for characterizing a Bcl-xL inhibitor like this compound involves a tiered approach, starting from biochemical assays and progressing to more complex cellular and in vivo models.

References

The Role of Bcl-xL in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell lymphoma-extra large (Bcl-xL) is a pivotal anti-apoptotic protein that is frequently overexpressed in a multitude of human cancers. Its primary function is to safeguard cancer cells from programmed cell death, or apoptosis, thereby promoting tumor progression and conferring resistance to a broad spectrum of cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of Bcl-xL in cancer cell survival, its mechanism of action, its intricate signaling pathways, and its validation as a prime therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to investigate and target this key pro-survival protein.

Introduction to Bcl-xL and Its Role in Apoptosis

Apoptosis is a genetically programmed and highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic apoptotic pathway. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The fate of a cell—survival or death—is largely determined by the dynamic balance between these opposing factions.

Bcl-xL, encoded by the BCL2L1 gene, is a prominent anti-apoptotic member of this family. It is a transmembrane protein primarily localized to the outer mitochondrial membrane.[1] In many cancer types, the overexpression of Bcl-xL tips the balance in favor of survival, allowing cancer cells to evade apoptotic signals triggered by cellular stress, DNA damage, or therapeutic interventions.[2] This evasion of apoptosis is a hallmark of cancer and a major contributor to therapeutic resistance.[3][4]

Mechanism of Bcl-xL-Mediated Cancer Cell Survival

Bcl-xL exerts its pro-survival function primarily by sequestering and inhibiting pro-apoptotic Bcl-2 family members. Its canonical mechanism involves a hydrophobic groove on its surface that binds to the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic proteins.

Sequestration of Pro-Apoptotic Effector Proteins

The primary executioners of mitochondrial apoptosis are the pro-apoptotic effector proteins Bax and Bak. In healthy cells, Bax is predominantly cytosolic, while Bak is integrated into the outer mitochondrial membrane. Upon receiving an apoptotic stimulus, activator BH3-only proteins (e.g., Bim, tBid) bind to and activate Bax and Bak. This activation triggers a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in the intrinsic apoptotic pathway. MOMP allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm, which in turn activates the caspase cascade and culminates in cell death.[5][6]

Bcl-xL directly counteracts this process by binding to the activated forms of Bax and Bak, preventing their oligomerization and subsequent pore formation.[7][8] By sequestering these effector proteins, Bcl-xL maintains the integrity of the mitochondrial outer membrane and blocks the downstream apoptotic cascade.

Neutralization of BH3-Only Proteins

The BH3-only proteins act as sensors of cellular stress and initiators of apoptosis. They can be broadly categorized into "activators" (like Bim and tBid) that directly engage and activate Bax and Bak, and "sensitizers" (like Bad and Noxa) that bind to and inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the activators.

Bcl-xL can bind to and neutralize a broad range of BH3-only proteins, including both activators and sensitizers.[4] By sequestering these upstream initiators, Bcl-xL prevents the activation of Bax and Bak, effectively shutting down the apoptotic signal at its origin.

The Bcl-xL Signaling Pathway

The regulation of Bcl-xL activity and its interaction with other proteins form a complex signaling network that is crucial for determining cell fate.

Bcl-xL and Chemotherapy Resistance

The overexpression of Bcl-xL is a significant mechanism by which cancer cells develop resistance to a wide array of chemotherapeutic agents.[3][9] Many conventional cancer therapies, including chemotherapy and radiation, exert their cytotoxic effects by inducing DNA damage or other forms of cellular stress that would normally trigger apoptosis. However, in cancer cells with elevated levels of Bcl-xL, these apoptotic signals are effectively neutralized.

Bcl-xL confers a multidrug resistance phenotype by acting as a downstream inhibitor of a common cell death pathway.[10] Regardless of the specific upstream mechanism of action of a particular drug, if its ultimate mode of killing relies on the induction of mitochondrial apoptosis, the overexpression of Bcl-xL can block this process and promote cell survival. This makes Bcl-xL a critical target for overcoming therapeutic resistance and enhancing the efficacy of existing cancer treatments.

Bcl-xL as a Therapeutic Target

The pivotal role of Bcl-xL in promoting cancer cell survival and chemoresistance has made it an attractive target for the development of novel anti-cancer drugs.[11][12] The primary strategy for targeting Bcl-xL involves the use of small-molecule inhibitors known as "BH3 mimetics." These molecules are designed to fit into the hydrophobic groove of Bcl-xL, mimicking the action of the BH3 domains of pro-apoptotic proteins.[13] By occupying this groove, BH3 mimetics competitively displace the pro-apoptotic partners of Bcl-xL, thereby unleashing the apoptotic machinery.

Several Bcl-xL inhibitors have been developed and are in various stages of preclinical and clinical investigation. These inhibitors have shown promise in inducing apoptosis in Bcl-xL-dependent cancer cells and in sensitizing them to other anti-cancer agents.

Quantitative Data on Bcl-xL Function and Inhibition

The following tables summarize key quantitative data related to the function of Bcl-xL and the efficacy of its inhibitors.

Table 1: Binding Affinities (Kd) of Bcl-xL for Pro-Apoptotic Proteins

| Pro-Apoptotic Protein | Binding Affinity (Kd) to Bcl-xL | Reference |

| Bim (BH3 peptide) | 4.4 nM | [13] |

| Bmf (BH3 peptide) | 5.1 nM | [13] |

| cBID | 3 nM | [10] |

| Bak (peptide) | 0.58 µM | [14] |

Table 2: IC50 Values of Bcl-xL Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| A-1331852 | Molt-4 | Acute Lymphoblastic Leukemia | ~6.7 | [15] |

| A-1331852 | NCI-H847 | Small Cell Lung Cancer | 3 | |

| A-1331852 | NCI-H1417 | Small Cell Lung Cancer | 7 | |

| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | 33.1 | [3] |

| Navitoclax (ABT-263) | Calu-1 | Non-Small Cell Lung Cancer | 831 | [3] |

| Navitoclax (ABT-263) | SW480 | Colon Cancer | 430 | |

| Navitoclax (ABT-263) | MDA-MB-231 | Triple Negative Breast Cancer | 430 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Bcl-xL.

Co-Immunoprecipitation (Co-IP) to Detect Bcl-xL Protein Interactions

This protocol is for the immunoprecipitation of a protein of interest, followed by western blot analysis to detect interacting proteins.

Materials:

-

Cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibody against the protein to be immunoprecipitated (e.g., anti-Bcl-xL)

-

Isotype control antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Reagents and equipment for SDS-PAGE and Western Blotting

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with an isotype control antibody and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the suspected interacting protein.

Western Blotting for Bcl-xL and Associated Proteins

Materials:

-

Protein samples (from Co-IP or whole-cell lysates)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-xL, anti-Bax, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells to be tested

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., a Bcl-xL inhibitor) for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells to be tested

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired apoptotic stimulus.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Logical Relationships in Bcl-xL Regulation

The activity and expression of Bcl-xL are tightly regulated by a network of upstream and downstream factors.

Conclusion

Bcl-xL stands as a formidable guardian of cancer cell survival, playing a central role in the evasion of apoptosis and the development of therapeutic resistance. Its intricate interactions with a host of pro-apoptotic proteins make it a highly validated and compelling target for anti-cancer drug development. A thorough understanding of its mechanism of action, signaling pathways, and the methodologies to study its function is paramount for the successful development of novel therapies that can effectively neutralize this key survival factor and restore the apoptotic sensitivity of cancer cells. This technical guide provides a foundational resource for researchers and clinicians working towards this critical goal in the fight against cancer.

References

- 1. apexbt.com [apexbt.com]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Bcl-xL Promotes Chemotherapy Resistance of Mammary Tumors in a Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial outer-membrane permeabilization and remodelling in apoptosis. [folia.unifr.ch]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bcl-2 and Bcl-XL can differentially block chemotherapy-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bcl-xl as the most promising Bcl-2 ... | Article | H1 Connect [archive.connect.h1.co]

- 11. researchgate.net [researchgate.net]

- 12. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Deep Dive into WEHI-539: From Discovery to a Powerful Chemical Probe for BCL-XL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and structure-guided design of WEHI-539, a potent and highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound has become an invaluable tool for dissecting the specific roles of BCL-XL in cell death regulation and cancer biology.

Introduction: The Need for a Selective BCL-XL Inhibitor

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway. Within this family, a subset of pro-survival proteins, including BCL-2, BCL-XL, BCL-W, MCL-1, and A1, prevent programmed cell death by sequestering pro-apoptotic members like BIM, BAX, and BAK. Overexpression of BCL-XL is a common feature in many solid tumors, contributing to cancer cell survival and resistance to conventional therapies.[1][2]

While early-generation inhibitors like ABT-737 targeted multiple pro-survival proteins (BCL-2, BCL-XL, and BCL-W), their clinical utility was hampered by dose-limiting thrombocytopenia due to BCL-XL's essential role in platelet survival. This created a critical need for an inhibitor that could selectively target BCL-XL, allowing researchers to isolate its specific functions and potentially minimize off-target toxicities. The development of this compound by researchers at the Walter and Eliza Hall Institute (WEHI) addressed this need directly.[3][4]

Discovery and Structure-Guided Optimization

The journey to this compound began with a high-throughput screen to identify small molecules that could disrupt the interaction between BCL-XL and pro-apoptotic BH3 domain proteins.[1][4] This screen identified a promising series of compounds built around a hydrazinylbenzothiazole core.

Following the initial discovery, a rigorous structure-guided design campaign was initiated. This iterative process involved a synergistic cycle of medicinal chemistry, co-crystallography, and computational modeling to enhance the compound's affinity and selectivity for BCL-XL.[1][5]

-

Initial Hits: The first-generation compounds showed modest affinity for BCL-XL.

-

X-ray Crystallography: Scientists obtained high-resolution crystal structures of these early inhibitors bound to BCL-XL. These structures revealed key interactions within the BH3-binding groove, particularly in the P2 and P4 pockets, which are crucial for high-affinity binding.[5]

-

Rational Design: Armed with this structural information, chemists systematically modified the lead compounds. The goal was to optimize the molecule's fit within the binding groove, creating more favorable interactions with specific amino acid residues of BCL-XL while introducing unfavorable interactions with the corresponding residues in other BCL-2 family members, thereby increasing selectivity.[5][6]

This meticulous optimization process led to the synthesis of this compound, a compound with sub-nanomolar affinity for BCL-XL and remarkable selectivity over its close relatives.[1][2]

Quantitative Data on this compound

The efficacy of this compound is defined by its high binding affinity, potent cellular activity, and exceptional selectivity.

Table 1: Binding Affinity and Selectivity of this compound

This table summarizes the binding affinities of this compound for various BCL-2 family proteins. Affinity is reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

| Protein | Binding Affinity (IC50, nM) | Selectivity vs. BCL-XL | Reference(s) |

| BCL-XL | 1.1 | - | [7][8] |

| BCL-2 | >500 | >450-fold | [7] |

| BCL-W | >400 | >360-fold | [7] |

| MCL-1 | >400 | >360-fold | [7] |

| A1 | >400 | >360-fold | [7] |

Table 2: In Vitro Cellular Activity of this compound

This table shows the half-maximal effective concentration (EC50) of this compound required to induce cell death in cell lines dependent on BCL-XL for survival.

| Cell Line | Description | EC50 (µM) | Reference(s) |

| mcl-1⁻/⁻ MEFs | Mouse Embryonic Fibroblasts lacking MCL-1, making them dependent on BCL-XL. | 0.48 | [9][10] |

| H146 | Human Small Cell Lung Cancer (SCLC) cell line, known to be BCL-XL dependent. | Cell killing demonstrated | [5] |

| Ovsaho | Ovarian cancer cell line. | 1 (as a single agent) | [8] |

| Ovcar-4 | Ovarian cancer cell line. | 5 (as a single agent) | [8] |

Mechanism of Action: Re-engaging Apoptosis

This compound is classified as a "BH3-mimetic." It mimics the action of pro-apoptotic BH3-only proteins (like BIM and BAD) by binding directly to the hydrophobic BH3-binding groove on the surface of BCL-XL.[3]

-

Inhibition: Under normal conditions in cancer cells, BCL-XL sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing.[6]

-

Displacement: this compound occupies the BH3-binding groove of BCL-XL, displacing BAX and BAK.[7]

-

Activation: The released BAX and BAK are now free to activate, forming pores in the outer mitochondrial membrane.

-

Apoptosis Cascade: This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, the activation of caspases (such as caspase-3), and the execution of the apoptotic program, leading to cell death.[6][7][9]

The ability of this compound to induce a BAX/BAK-dependent apoptotic response is a key indicator of its on-target activity.[7]

Caption: BCL-XL pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key biochemical and cellular assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the kinetic parameters (KD, ka, kd) of this compound binding to BCL-2 family proteins.

-

Methodology:

-

Immobilization: Recombinant His-tagged BCL-XL (and other BCL-2 family proteins for selectivity profiling) is immobilized on a Biacore NTA sensor chip via nickel chelation.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the chip surface at a constant flow rate (e.g., 30 µL/min).

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the sensor surface, generating a sensorgram.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]

-

Protocol 2: Cell Viability Assay by Propidium Iodide (PI) Exclusion

-

Objective: To quantify the percentage of dead cells after treatment with this compound.

-

Methodology:

-

Cell Culture: BCL-XL dependent cells (e.g., mcl-1⁻/⁻ MEFs) are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested, washed with PBS, and then resuspended in a buffer containing propidium iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells and intercalate with DNA.

-

Flow Cytometry: The cell suspension is analyzed by flow cytometry. The percentage of PI-positive (dead) cells is quantified for each treatment condition.

-

Data Analysis: EC50 values are calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.[6]

-

Protocol 3: Cytochrome c Release Assay

-

Objective: To detect the release of cytochrome c from the mitochondria into the cytosol, a hallmark of intrinsic apoptosis.

-

Methodology:

-

Treatment: Cells are treated with this compound (e.g., 10 µM for 1 hour) or a control.

-

Cell Fractionation: After treatment, cells are harvested and gently lysed in a hypotonic buffer that leaves mitochondria intact. The lysate is then centrifuged at high speed to separate the mitochondrial pellet from the cytosolic supernatant.

-

Immunoblotting: Proteins from both the mitochondrial and cytosolic fractions are separated by SDS-PAGE, transferred to a membrane, and immunoblotted using an antibody specific for cytochrome c. A loading control, such as HSP70, is used to ensure equal protein loading.

-

Analysis: The appearance of a cytochrome c band in the cytosolic fraction of this compound-treated cells indicates on-target apoptotic activity.[6][7]

-

Caption: Iterative workflow for the structure-guided design of this compound.

Limitations and Next-Generation Inhibitors

While an exceptional research tool, this compound has limitations that make it unsuitable for clinical development. Its poor physicochemical properties hinder in vivo dosing, and the presence of a hydrazone moiety is a potential liability due to instability and potential toxicity.[5]

The groundbreaking work on this compound, however, paved the way for second-generation BCL-XL inhibitors. Building on the structural insights gained from this compound, researchers at AbbVie developed compounds like A-1155463 and the orally bioavailable A-1331852.[5][11] These molecules retained the high potency and selectivity of this compound but possessed superior pharmaceutical properties, enabling robust in vivo studies and potential clinical translation.

Conclusion

The discovery of this compound represents a landmark achievement in chemical biology and drug design. Through a sophisticated structure-guided approach, researchers developed a molecular probe of unprecedented selectivity for BCL-XL. This has allowed the scientific community to precisely investigate the protein's role in health and disease, particularly in cancer. While not a clinical drug itself, this compound provided the essential proof-of-concept and structural blueprint that has been instrumental in the ongoing development of selective BCL-XL inhibitors for cancer therapy.

References

- 1. Structure-guided design of a selective BCL-X(L) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. wehi.edu.au [wehi.edu.au]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. apexbt.com [apexbt.com]

- 11. pubs.acs.org [pubs.acs.org]

WEHI-539: A Technical Guide to a Selective Bcl-xL Chemical Probe

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-xL acting as potent anti-apoptotic gatekeepers. Overexpression of Bcl-xL is frequently observed in various solid tumors and is associated with therapeutic resistance.[1][2] WEHI-539 is a potent and highly selective small-molecule inhibitor of Bcl-xL, developed through structure-guided design.[1][2] It serves as an invaluable chemical probe for dissecting the specific roles of Bcl-xL in cell survival and for validating it as a therapeutic target. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key applications.

Mechanism of Action

This compound functions as a BH3-mimetic, emulating the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bim).[1][3] It binds with high affinity to a hydrophobic cleft on the surface of Bcl-xL, known as the BH3-binding groove.[4][5][6] This action competitively displaces the pro-apoptotic effector proteins BAX and BAK, which are normally sequestered and inactivated by Bcl-xL.[6][7]

Once liberated from Bcl-xL, BAX and BAK oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][7] Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[7] Active caspase-9 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3, culminating in the execution phase of apoptosis.[4][7][8] The activity of this compound is particularly pronounced in cells that are dependent on Bcl-xL for survival, such as those lacking the related anti-apoptotic protein Mcl-1.[2][4][9]

Quantitative Data Summary

This compound exhibits sub-nanomolar binding affinity for Bcl-xL and exceptional selectivity over other anti-apoptotic Bcl-2 family members.

| Parameter | Target Protein | Value | Assay Type | Reference |

| IC₅₀ | Bcl-xL | 1.1 nM | Cell-free assay | [4][10][11] |

| Kd | Bcl-xL | 0.6 nM | Binding assay | [4][12] |

| Selectivity | Bcl-2 | >500-fold vs. Bcl-xL | Cell-free assay | [10] |

| Selectivity | Bcl-w | >400-fold vs. Bcl-xL | Cell-free assay | [10] |

| Selectivity | Mcl-1 | >400-fold vs. Bcl-xL | Cell-free assay | [10] |

| Selectivity | A1 | >400-fold vs. Bcl-xL | Cell-free assay | [10] |

| EC₅₀ | mcl-1-/- MEFs | 0.48 µM | Cell viability | [4][12] |

| EC₅₀ | H146 (SCLC) | ~1 µM | Cell viability | [9] |

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. Researchers should optimize conditions for their specific experimental systems.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Bcl-xL by this compound.

Materials and Reagents:

-

Recombinant human Bcl-xL protein

-

Fluorescein-labeled Bad or Bak BH3 peptide (e.g., Flu-Bad)

-

This compound

-

Assay Buffer: 20 mM Phosphate Buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127

-

Black, non-binding 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Setup: To each well, add:

-

Controls: Include wells for:

-

Free Peptide: Fluorescent peptide in buffer only (minimum polarization).

-

Bound Peptide: Fluorescent peptide and Bcl-xL protein in buffer (maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[14]

-

Measurement: Measure fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.[14]

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[11][14]

Cell Viability Assay

This protocol uses Sulforhodamine B (SRB) to measure cell density based on total protein content, assessing the cytotoxic effect of this compound.

Materials and Reagents:

-

Bcl-xL dependent cell line (e.g., Ovsaho, Ovcar-4)[11]

-

Complete culture medium

-

This compound

-

10% Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]

-

Treatment: Treat cells with a serial dilution of this compound or a vehicle control (DMSO).

-

Incubation: Incubate for the desired time period (e.g., 72 hours).[11]

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 60 minutes.[11]

-

Washing & Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[11]

-

Final Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the EC₅₀ value.

Immunoblotting for Apoptosis Markers

This method detects the cleavage of caspase-3 and the release of cytochrome c, key markers of apoptosis.

Materials and Reagents:

-

Cells treated with this compound as described above.

-

Cytosolic and mitochondrial fractionation kit (for cytochrome c release).

-

RIPA buffer or other suitable lysis buffer.

-

Primary antibodies: anti-cytochrome c, anti-cleaved caspase-3, anti-HSP70 (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment: Treat cells (e.g., mcl-1-/- MEFs) with this compound (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).[2][4]

-

Fractionation (for Cytochrome c): Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial-enriched fractions.[2][10]

-

Lysis (for Caspase-3): For whole-cell lysates, harvest and lyse cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system. An increase in cytosolic cytochrome c and the appearance of cleaved caspase-3 indicate apoptosis induction.[2][4]

Selectivity and On-Target Activity

The utility of this compound as a chemical probe is defined by its high selectivity for Bcl-xL. This allows researchers to specifically interrogate the functions of Bcl-xL without the confounding effects of inhibiting other anti-apoptotic proteins like Bcl-2 or Mcl-1.

-

Genetic Controls: Experiments using mouse embryonic fibroblasts (MEFs) with genetic knockouts are crucial for validation. This compound induces apoptosis in mcl-1-/- MEFs (which are dependent on Bcl-xL) but not in wild-type MEFs or bak-/- MEFs, confirming its on-target, Bcl-xL- and BAK-dependent mechanism.[2][4][10]

-

Platelet Apoptosis: The ability of this compound to induce apoptosis in platelets, which depend on Bcl-xL for survival, is a well-validated marker of on-target Bcl-xL inhibition.[4][10]

Limitations and Next-Generation Probes

While an exceptional tool for in vitro and ex vivo studies, this compound has limitations for in vivo applications.[15] Its poor physicochemical properties, including low aqueous solubility and the presence of a potentially labile hydrazone moiety, make in vivo dosing untenable.[9] This has spurred the development of next-generation Bcl-xL inhibitors, such as A-1155463 and A-1331852, which retain high potency and selectivity but possess improved pharmaceutical properties suitable for in vivo studies.[9][16]

Conclusion

This compound is a landmark chemical probe that provides researchers with the ability to selectively inhibit Bcl-xL with high potency. Its development has been instrumental in clarifying the specific contribution of Bcl-xL to cell survival and apoptosis regulation across a range of biological contexts.[3] While its utility is primarily for in vitro research, the principles learned from its design and application have paved the way for clinically relevant Bcl-xL inhibitors. This compound remains an essential tool for any laboratory investigating the intricacies of the Bcl-2-regulated apoptotic pathway.

References

- 1. wehi.edu.au [wehi.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. apexbt.com [apexbt.com]

- 5. apexbt.com [apexbt.com]

- 6. bca-protein.com [bca-protein.com]

- 7. researchgate.net [researchgate.net]

- 8. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating Bcl-xL Function with WEHI-539: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein, and the utility of WEHI-539, a potent and selective inhibitor, in elucidating its function. This document details the mechanism of action of Bcl-xL and this compound, presents quantitative data on their interaction, and provides detailed protocols for essential experiments in this field of research.

Introduction: Bcl-xL in Apoptosis and Cancer

B-cell lymphoma-extra large (Bcl-xL) is a prominent member of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] As an anti-apoptotic protein, Bcl-xL is primarily located on the outer mitochondrial membrane, where it plays a critical role in maintaining mitochondrial integrity.[1][3] Its primary function is to inhibit the pro-apoptotic effector proteins, BAX and BAK.[3] It achieves this by sequestering these proteins, preventing their oligomerization and the subsequent formation of pores in the mitochondrial outer membrane.[3] This action prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, thereby blocking the activation of caspases and the execution of apoptosis.[1][3]

Due to its potent pro-survival function, the overexpression of Bcl-xL is a common feature in many human cancers and is often associated with resistance to chemotherapy. By preventing apoptosis, Bcl-xL allows cancer cells to survive various stress signals, including those induced by therapeutic agents. This makes Bcl-xL a compelling target for the development of novel anti-cancer therapies.

This compound: A Selective Bcl-xL Inhibitor

This compound is a small molecule inhibitor that was specifically designed to target the BH3-binding groove of Bcl-xL with high affinity and selectivity.[4][5] This selective antagonism of Bcl-xL's pro-survival activity makes this compound an invaluable tool for studying the specific roles of Bcl-xL in both normal physiological processes and in disease states like cancer.[6]

The mechanism of action of this compound involves its direct binding to the hydrophobic groove of Bcl-xL, thereby displacing pro-apoptotic BH3-only proteins and preventing the sequestration of BAX and BAK.[5] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4][5] The high selectivity of this compound for Bcl-xL over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, allows for the precise dissection of Bcl-xL-dependent survival pathways.[7]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) for Bcl-xL | 0.6 nM | [4] |

| Inhibitory Concentration (IC50) against Bcl-xL | 1.1 nM | [7] |

| Cellular Efficacy (EC50) in Bcl-xL overexpressing MEFs | 0.48 µM | [4] |

Table 2: Selectivity of this compound for Bcl-xL

| Bcl-2 Family Member | Selectivity (fold vs. Bcl-xL) | Reference |

| Bcl-2 | >500-fold | [7] |

| Bcl-w | >400-fold | [7] |

| Mcl-1 | >400-fold | [7] |

| A1 | >400-fold | [7] |

Visualizing the Molecular Interactions and Experimental Logic

To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the key pathways and workflows.

Caption: Bcl-xL signaling pathway in the regulation of apoptosis.

Caption: this compound inhibits Bcl-xL, leading to apoptosis.

Caption: A typical workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of Bcl-xL using this compound.

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for reproducible experimental results.

-

Reconstitution: this compound is soluble in DMSO.[8] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM.[8] Gentle warming at 37°C for 10 minutes or sonication can aid in complete dissolution.[8]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound.

-

Principle: These assays measure metabolic activity, which is proportional to the number of viable cells. Commonly used assays include those based on the reduction of tetrazolium salts (MTT, MTS) or resazurin.

-

Protocol (Resazurin-based assay):

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Add 20 µL of resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed and treat cells with this compound as described for the viability assay.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Detection of Cytochrome c Release

Cytochrome c release from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.

-

Principle: This can be assessed by separating the cytosolic and mitochondrial fractions of the cell and detecting cytochrome c in each fraction by Western blotting, or by using flow cytometry with selective membrane permeabilization.

-

Protocol (Western Blotting):

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifuge to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

Run the cytosolic fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against cytochrome c. A loading control for the cytosolic fraction (e.g., GAPDH or β-actin) should also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade.

-

Principle: This assay uses a synthetic substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

-

Protocol (Fluorometric):

-

Treat cells with this compound.

-

Lyse the cells in a supplied lysis buffer.

-

Incubate the cell lysate with the DEVD-AMC substrate in a 96-well plate.

-

After incubation at 37°C, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[9]

-

The increase in fluorescence is proportional to the caspase-3 activity.

-

Co-Immunoprecipitation (Co-IP) of Bcl-xL and Pro-apoptotic Proteins

Co-IP is used to determine if this compound disrupts the interaction between Bcl-xL and pro-apoptotic proteins like BAX or BAK.

-

Principle: An antibody specific for Bcl-xL is used to pull down Bcl-xL and any interacting proteins from a cell lysate. The presence of co-precipitated BAX or BAK is then detected by Western blotting.

-

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100).

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Bcl-xL antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against Bcl-xL, BAX, and BAK. A decrease in the amount of BAX or BAK co-precipitated with Bcl-xL in the this compound-treated sample indicates disruption of the interaction.

-

In Vivo Xenograft Model

-

Principle: To assess the anti-tumor efficacy of this compound in a living organism, a xenograft model is commonly employed. This involves implanting human tumor cells into immunocompromised mice. While in vivo data for this compound is limited due to its physicochemical properties, a closely related and more potent Bcl-xL inhibitor, A-1155463, has been successfully used in such models.[10][11] The protocol described here is based on the principles of those studies.

-

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of a Bcl-xL-dependent human cancer cell line (e.g., H146 small cell lung cancer cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[10]

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection). Administer this compound at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity. A known on-target effect of Bcl-xL inhibition is thrombocytopenia (a decrease in platelet count), which can be monitored through blood sampling.[10]

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for apoptosis markers).

-

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of Bcl-xL in apoptosis and cancer biology. Its high affinity and specificity allow for the precise interrogation of Bcl-xL-dependent pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to design and execute experiments aimed at understanding the function of Bcl-xL and evaluating the therapeutic potential of its inhibition. The combination of quantitative data, clear visualizations of the underlying biology, and detailed methodologies makes this guide a valuable resource for professionals in the field of cancer research and drug development.

References

- 1. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 6. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]

WEHI-539's Induction of Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core apoptosis pathway induced by WEHI-539, a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling cascades.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway, with members that either promote (e.g., BAX, BAK) or inhibit (e.g., BCL-2, BCL-XL, MCL-1) cell death.[2] In many cancers, the overexpression of anti-apoptotic proteins like BCL-XL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]

This compound is a BH3 mimetic compound designed to specifically target the BH3-binding groove of BCL-XL, thereby disrupting its ability to sequester pro-apoptotic proteins and triggering cell death.[4][5] Its high selectivity makes it a valuable tool for dissecting the specific role of BCL-XL in apoptosis and as a potential therapeutic agent.[4]

Mechanism of Action

This compound acts as a selective antagonist of BCL-XL.[1] By binding with high affinity to the BH3-binding groove of BCL-XL, it displaces pro-apoptotic "activator" BH3-only proteins (e.g., BIM, tBID) and "sensitizer" BH3-only proteins (e.g., BAD, NOXA). This leads to the activation of the pro-apoptotic effector proteins BAX and BAK.[6] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[2] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (APAF-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, primarily caspase-3.[7] Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]

Quantitative Data

The potency and selectivity of this compound have been characterized across various platforms. The following tables summarize key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| IC50 (BCL-XL) | 1.1 nM | Cell-free assay | [1][8] |

| Kd (BCL-XL) | 0.6 nM | Not Specified | [9] |

| Selectivity | >400-fold vs. BCL-2, BCL-W, MCL-1, A1 | Not Specified | [8] |

Table 1: Binding Affinity and Selectivity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| Ovcar-4 | Ovarian Cancer | 5 | Single agent | [1] |

| Ovsaho | Ovarian Cancer | 1 | Single agent | [1] |

| Igrov-1 | Ovarian Cancer | 0.2 | In combination studies | [1] |

| Ovcar-8 | Ovarian Cancer | 0.3 | In combination studies | [1] |

| Ovcar-3 | Ovarian Cancer | 1 | In combination studies | [1] |

| Cov-362 | Ovarian Cancer | 3.1 | In combination studies | [1] |

| H146 | Small Cell Lung Cancer | Not specified, but demonstrated cell killing | BCL-XL dependent | [5] |

| mcl-1-/- MEFs | Mouse Embryonic Fibroblasts | Not specified, but demonstrated cell killing | Engineered to be BCL-XL dependent | [5] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time period (e.g., 24 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Cleaved Caspase-3

This protocol details the detection of the active form of caspase-3 as a marker of apoptosis induction.

Materials:

-

This compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology, #9661)

-

Primary antibody: Antibody against a loading control (e.g., β-actin, GAPDH, or Tubulin)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The cleaved caspase-3 will appear as a band at approximately 17/19 kDa.[10][11]

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Immunoprecipitation of BCL-XL and Associated Proteins

This protocol is designed to demonstrate the disruption of the interaction between BCL-XL and pro-apoptotic proteins like BAK upon treatment with this compound.

Materials:

-

This compound

-

Non-denaturing lysis buffer (e.g., 1% CHAPS in TBS with protease inhibitors)

-

Anti-BCL-XL antibody for immunoprecipitation (e.g., rabbit polyclonal)

-

Protein A/G agarose beads

-

Primary antibodies for Western blotting (e.g., anti-BAK, anti-BIM, anti-BCL-XL)

-

HRP-conjugated secondary antibodies

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BCL-XL antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 4.2, probing for BCL-XL and its known interaction partners like BAK and BIM. A decrease in the co-immunoprecipitated pro-apoptotic proteins in the this compound treated sample indicates disruption of the interaction.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of this compound-induced apoptosis and the experimental workflow for its characterization.

Caption: this compound Induced Apoptosis Pathway.

Caption: Experimental Workflow for Characterizing this compound.

Caption: Upstream Regulation of BCL-XL.

Conclusion

This compound is a powerful and selective tool for investigating the role of BCL-XL in apoptosis. Its specific mechanism of action allows for the targeted induction of the intrinsic apoptotic pathway, making it an invaluable reagent for basic research and a promising lead compound in the development of novel anti-cancer therapies. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wehi.edu.au [wehi.edu.au]

- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bca-protein.com [bca-protein.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

WEHI-539: A Technical Guide to its Selectivity Profile for Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-539 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, and proteins like Bcl-xL are frequently overexpressed in tumor cells, promoting their survival and resistance to therapy.[6] this compound was developed through a structure-guided design to specifically target the BH3-binding groove of Bcl-xL, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][5] Its high selectivity minimizes off-target effects on other Bcl-2 family members, making it an invaluable tool for studying the specific roles of Bcl-xL in cellular processes and a promising lead compound in the development of targeted cancer therapeutics.[7][8]

Selectivity Profile of this compound

The remarkable selectivity of this compound for Bcl-xL over other anti-apoptotic Bcl-2 family proteins is a defining characteristic. This selectivity has been quantified through various biophysical and biochemical assays, primarily Surface Plasmon Resonance (SPR) and competitive displacement assays.

Quantitative Binding Affinity Data

The binding affinities of this compound for key Bcl-2 family members are summarized in the table below. The data clearly demonstrates a sub-nanomolar affinity for Bcl-xL, with significantly weaker interactions for other Bcl-2 proteins.

| Protein | Binding Affinity (Kd, nM) | Inhibition Constant (IC50, nM) | Selectivity vs. Bcl-xL (fold) |

| Bcl-xL | 0.6 [1][2] | 1.1 [1][3][4] | - |

| Bcl-2 | >250 | >500 | >450[3] |

| Bcl-w | >250 | >400 | >400[3] |

| Mcl-1 | >250 | >400 | >400[3] |

| A1 | >250 | >400 | >400[3] |

Table 1: Binding affinities and inhibitory concentrations of this compound for Bcl-2 family proteins. Data compiled from multiple sources.[1][2][3][4]

Experimental Methodologies

The determination of this compound's selectivity profile relies on precise and robust experimental techniques. The primary methods employed are Surface Plasmon Resonance (SPR) for direct binding analysis and competitive displacement assays for functional inhibition.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated.

Experimental Workflow:

Detailed Protocol:

-

Sensor Chip Preparation: A CM5 sensor chip is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[9]

-